N-(1-benzylpropyl)cyclohexanecarboxamide
Description
N-(1-Benzylpropyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group substituted with a 1-benzylpropyl chain. This compound’s structural complexity—combining aromatic (benzyl) and aliphatic (cyclohexane, propyl) moieties—confers unique physicochemical and biological properties. These analogs highlight the importance of substituent effects on solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-(1-phenylbutan-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-2-16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSMQUQSJMRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-benzylpropyl)cyclohexanecarboxamide with structurally related carboxamides, emphasizing differences in functional groups, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity/Properties | References |
|---|---|---|---|
| This compound | Cyclohexane + benzylpropyl carboxamide | Hypothesized CNS modulation (inferred) | — |
| N-(1-Phenylethyl)cyclohexanecarboxamide | Cyclohexane + phenylethyl carboxamide | Potential enzyme/receptor interactions | |
| N-Benzylcyclohexanecarboxamide | Cyclohexane + benzyl carboxamide | Reduced lipophilicity vs. benzylpropyl analog | |
| 1-Methylcyclohexanecarboxamide | Cyclohexane + methyl carboxamide | Enhanced reactivity due to methyl group | |
| N-(2-Methylpropylcarbamoyl)cyclohexanecarboxamide | Cyclohexane + branched alkyl chain | Drug-like properties; agrochemical applications |
Key Findings:
In contrast, the methyl group in 1-methylcyclohexanecarboxamide improves metabolic stability while maintaining moderate hydrophobicity .
Compounds like N-(4-(tetrazol-1-yl)phenyl)cyclohexanecarboxamide exhibit targeted bioactivity (e.g., xanthine oxidase inhibition), highlighting the role of aromatic heterocycles in modulating specificity .
Synthetic Complexity :
- Multi-step synthesis is common for carboxamides with branched alkyl or aryl substituents (e.g., coupling agents like EDC/DCC, protective groups) .
- The benzylpropyl chain may introduce steric hindrance, necessitating optimized reaction conditions for high yields .
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties (Inferred)
| Property | This compound | N-Benzylcyclohexanecarboxamide | 1-Methylcyclohexanecarboxamide |
|---|---|---|---|
| Molecular Weight | ~315 g/mol | ~231 g/mol | ~155 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~1.2 |
| Water Solubility | Low | Moderate | High |
| Metabolic Stability | Moderate (susceptible to CYP450) | High | High |
Insights:
- Compared to simpler analogs like 1-methylcyclohexanecarboxamide, the target compound’s size and hydrophobicity may limit blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
